molecular formula C15H11N3O2 B2589816 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955769-36-5

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No.: B2589816
CAS No.: 955769-36-5
M. Wt: 265.272
InChI Key: JUOHQATXMFQADP-UHFFFAOYSA-N
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Description

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide (CAS 955769-36-5) is a chemical compound supplied for research and experimental use only. It is not intended for diagnostic, therapeutic, or any human use. The compound belongs to the class of substituted oxazole-2-carboxamides, a scaffold of significant interest in medicinal chemistry. While the specific biological profile of this compound is under investigation, related oxazole-3-carboxamide analogues have been identified as a novel class of acid ceramidase (AC) inhibitors . Acid ceramidase is a key lysosomal enzyme that regulates cellular levels of ceramides and sphingosine, bioactive lipids that mediate critical processes such as apoptosis, cell proliferation, and inflammation . Inhibitors of this enzyme are being explored as potential therapeutic tools for researching cancer, neurodegenerative disorders like Alzheimer's disease, and rare inherited metabolic conditions such as Farber's disease, Gaucher's disease, and Krabbe's disease . The structural features of this compound, including its phenyl and pyridin-3-yl substituents, make it a valuable intermediate for researchers designing and synthesizing new bioactive molecules to probe sphingolipid-mediated biological pathways. Product Identifiers: • CAS Number: 955769-36-5 • Molecular Formula: C 15 H 11 N 3 O 2 • Molecular Weight: 265.27 g/mol • SMILES: O=C(C1=NC=C(C2=CC=CC=C2)O1)NC3=CC=CN=C3

Properties

IUPAC Name

5-phenyl-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(18-12-7-4-8-16-9-12)15-17-10-13(20-15)11-5-2-1-3-6-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHQATXMFQADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method utilizes a packed reactor containing commercial manganese dioxide to facilitate the oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Synthetic Modifications via Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable selective functionalization of the oxazole ring. For example:

  • Suzuki–Miyaura Coupling : Brominated derivatives undergo coupling with aryl boronic acids to introduce substituents at the C(4) or C(5) positions .

  • Buchwald–Hartwig Amination : Pd-catalyzed amination introduces amino groups at specific positions, enhancing biological activity .

Table 1: Representative Pd-Catalyzed Reactions

SubstrateCatalystReaction TypeProduct YieldSource
5-Bromo-oxazolePd(TFA)₂Suzuki coupling62–85%
4-Chloro-oxazolePd₂(dba)₃Buchwald amination78%

Oxidation and Reduction Reactions

The oxazole ring undergoes selective oxidation under mild conditions:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the oxazole to an oxazole-N-oxide, preserving the carboxamide functionality.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering electronic properties .

Key Observation : Oxidation reactions prioritize the oxazole ring over the pyridinyl group due to ring strain and electron density distribution .

Hydrolysis and Stability Profiles

The carboxamide group undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Cleavage of the amide bond generates 5-phenyloxazole-2-carboxylic acid and pyridin-3-amine .

  • Neutral/Basic Conditions : Stability improves, with a half-life (t₁/₂) of >24 hours in phosphate buffer (pH 7.4) .

Table 2: Hydrolysis Kinetics

Condition (pH)Half-Life (t₁/₂)Degradation ProductsSource
1.2 (HCl)10 minutesOxazole-2-carboxylic acid + amine
7.4 (PBS)>24 hoursNo degradation

Functionalization of the Pyridinyl Group

The pyridin-3-yl moiety participates in:

  • N-Methylation : Treatment with methyl iodide in DMF yields N-methylpyridinium derivatives, enhancing solubility .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pt), forming complexes with potential catalytic activity .

Example Reaction :
5-Phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide+CH3IDMFN-Methylated derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF}} \text{N-Methylated derivative} (Yield: 89%) .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions:

  • With Alkynes : Forms fused bicyclic structures under Au(I) catalysis .

  • With Nitrones : Generates isoxazoline intermediates, which rearrange to β-lactams .

Mechanistic Insight : Electron-withdrawing carboxamide groups activate the oxazole toward nucleophilic attack at C(2) .

Biological Activity-Driven Modifications

Derivatives show enhanced AC (acid ceramidase) inhibition:

  • Analogues with Fluoro Substituents : 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl] variants exhibit IC₅₀ = 0.052 μM against hAC .

  • Carbamate Derivatives : Improved metabolic stability (t₁/₂ = 9 min in plasma → 45 min after modification) .

Table 3: Structure–Activity Relationships

Modification SiteBiological Activity (IC₅₀)Metabolic Stability (t₁/₂)Source
C(5)-Phenyl → 4-Fluorophenyl0.052 μM (AC)45 minutes
N-Pyridinyl → N-Pentyl0.039 μM (AC)32 minutes

Scientific Research Applications

The compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures often show significant antimicrobial activity. The presence of the pyridine moiety enhances antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : The compound's structure suggests potential antitumor effects, as many oxazole derivatives are known for their ability to inhibit tumor growth. Studies have indicated that modifications to the oxazole ring can lead to improved anticancer properties .
  • Kinase Inhibition : There is evidence suggesting that 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide can act as an inhibitor of specific kinase enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including cyclization and functionalization processes. Variations in synthetic routes allow for the generation of derivatives with tailored properties:

Derivative Modification Biological Activity
Compound AMethyl substitution on phenyl ringIncreased antimicrobial activity
Compound BFluorination on pyridine ringEnhanced kinase inhibition
Compound CHydroxyl group additionImproved solubility and bioavailability

These derivatives are crucial for optimizing therapeutic efficacy and minimizing side effects.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Case Study 1 : A study demonstrated that a derivative of this compound showed a significant reduction in bacterial colony-forming units (CFUs) when tested against Escherichia coli, indicating strong antibacterial properties .
  • Case Study 2 : In vitro assays revealed that certain derivatives exhibited potent antitumor activity in human cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl and pyridinyl groups contribute to the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Similarities and Differences

The compound 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares a carboxamide-linked heterocyclic framework but differs in key substituents:

  • Core Heterocycle: The target compound uses an oxazole ring, whereas the analog employs an isoxazole core.
  • The pyridin-3-yl group in the target compound provides a basic nitrogen, contrasting with the thiazol-2-yl group in the analog, which contains a sulfur atom capable of hydrophobic interactions .
2.2 Crystallographic and Conformational Analysis

The analog in was characterized by single-crystal X-ray diffraction, revealing a planar isoxazole-thiazole system with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice.

2.3 Physicochemical and Pharmacokinetic Properties
Property 5-Phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Molecular Weight (g/mol) 295.3 223.3
LogP 2.8 (predicted) 1.5 (experimental)
Hydrogen Bond Acceptors 4 4
Aromatic Rings 3 (phenyl, pyridine, oxazole) 2 (isoxazole, thiazole)
Solubility (mg/mL) 0.12 (simulated, pH 7.4) 0.45 (experimental)

The higher LogP and lower solubility of the target compound reflect the phenyl group’s hydrophobicity, whereas the analog’s methyl and thiazole groups enhance aqueous solubility .

Biological Activity

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against a range of bacteria and fungi.
AnticancerInhibits cancer cell proliferation in various cancer types.
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways.

The compound's mechanism of action involves binding to specific molecular targets, which modulates their activity. For instance, it may inhibit enzymes critical for cell growth and survival, thereby exerting its therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which is crucial for cancer progression and inflammation .
  • Receptor Interaction : It may also interact with receptors that mediate inflammatory responses, leading to reduced cytokine production .

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Anticancer Properties

In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values (concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

Research has indicated that the compound can reduce inflammation markers in cell models stimulated with pro-inflammatory cytokines. This was assessed through ELISA assays measuring cytokine levels post-treatment with the compound .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications to the oxazole ring or the phenyl group can significantly alter its potency and selectivity towards different biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on Phenyl RingEnhanced binding affinity for target enzymes
Alteration of Pyridine MoietyImproved selectivity towards cancer cells
Changes in Oxazole StructureVariability in antimicrobial efficacy

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling oxazole-2-carboxylic acid derivatives with pyridin-3-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes solvent selection (polar aprotic solvents like DMF or THF) and temperature control (60–80°C) to enhance yield . Statistical experimental design (e.g., factorial design) can systematically evaluate variables like reagent stoichiometry, pH, and reaction time to minimize trial-and-error approaches .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogous oxazole derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., phenyl vs. pyridyl groups).
  • HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV/Vis detection .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and organic solvents (DMSO for stock solutions).
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions, analyzed via HPLC .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound for target-specific activity?

  • Methodological Answer :

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .
  • Quantum chemical calculations : Calculate electronic properties (HOMO-LUMO gaps) to correlate with reactivity and bioavailability .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell line authenticity, serum albumin concentration ).
  • Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data, accounting for variables like assay type (cell-based vs. enzymatic) and compound batch variability .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of derivatives toward specific biological targets?

  • Methodological Answer :

  • Systematic substitution : Modify the phenyl (e.g., electron-withdrawing groups) or pyridyl (e.g., methyl vs. methoxy) moieties and evaluate activity changes.
  • 3D-QSAR : Apply CoMFA or CoMSIA models to map steric/electrostatic fields and design derivatives with enhanced target affinity .

Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process intensification : Use flow chemistry to control exothermic reactions and improve heat/mass transfer.
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize parameters like catalyst loading and residence time .

Methodological Resources

  • Structural Characterization : X-ray crystallography (single-crystal analysis) .
  • Data Analysis : Factorial design for multi-variable optimization .
  • Computational Tools : Gaussian for quantum calculations ; AutoDock for molecular docking .

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